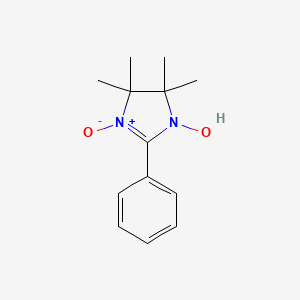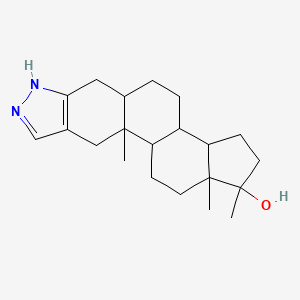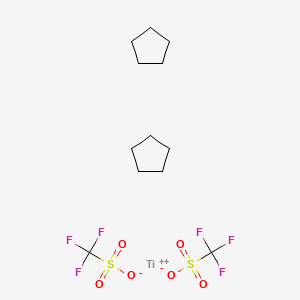
Cyclopentane;titanium(2+);trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Titanocene bis(trifluoromethanesulfonate) can be synthesized through several routes. One common method involves the reaction of titanocene dichloride with silver trifluoromethanesulfonate in an inert atmosphere. The reaction typically proceeds as follows:
Cp2TiCl2+2AgOTf→Cp2Ti(OTf)2+2AgCl
where Cp represents the cyclopentadienyl ligand and OTf represents the trifluoromethanesulfonate group. The reaction is usually carried out in a dry, inert solvent such as dichloromethane or tetrahydrofuran .
化学反応の分析
Titanocene bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate groups are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl or aryl lithium compounds. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Titanocene bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Biology: It has been studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research has explored its potential as an anticancer agent, particularly in overcoming platinum resistance in cancer cells
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism by which titanocene bis(trifluoromethanesulfonate) exerts its effects involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, it has been shown to interact with DNA, leading to DNA damage and activation of apoptotic pathways. This interaction is similar to that observed with other titanium-based compounds, such as titanocene dichloride .
類似化合物との比較
Titanocene bis(trifluoromethanesulfonate) can be compared with other similar compounds, such as:
Titanocene dichloride: Known for its anticancer properties, it also acts as a Lewis acid but has different reactivity due to the presence of chloride ligands.
Titanocene difluoride: Similar in structure but with fluoride ligands, it has been studied for its cytotoxic activity in cancer cells.
Titanocene Y: A drug candidate targeting renal-cell cancer, it has unique properties due to its specific ligand environment.
These compounds share the common feature of having a titanium center coordinated with cyclopentadienyl ligands, but their reactivity and applications vary based on the specific ligands attached to the titanium center.
特性
分子式 |
C12H20F6O6S2Ti |
|---|---|
分子量 |
486.3 g/mol |
IUPAC名 |
cyclopentane;titanium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/2C5H10.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H2;2*(H,5,6,7);/q;;;;+2/p-2 |
InChIキー |
ZKVKPTGINNLHPV-UHFFFAOYSA-L |
正規SMILES |
C1CCCC1.C1CCCC1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-Dihydroxyphenyl)-2-[(3-{2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl}prop-2-enoyl)oxy]propanoic acid](/img/structure/B12508002.png)
![1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B12508003.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B12508012.png)

![4-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B12508016.png)
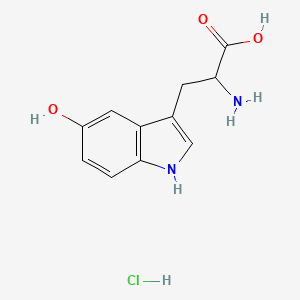
![2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-diphenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12508019.png)
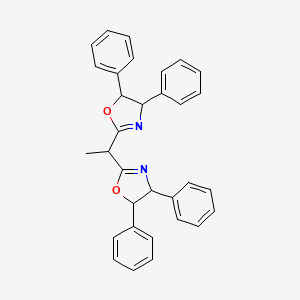
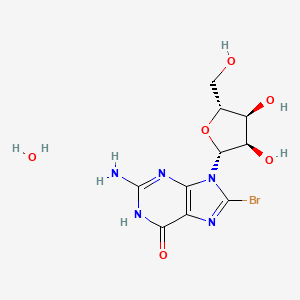
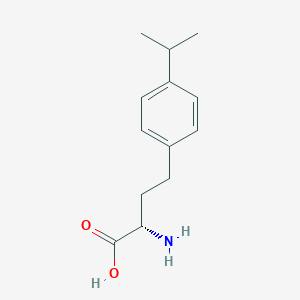
![methyl 1,5-dimethyl-3-[(methylsulfonyl)amino]-1H-indole-2-carboxylate](/img/structure/B12508056.png)
